molecular formula C19H19N3O2 B11007621 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide

Cat. No.: B11007621
M. Wt: 321.4 g/mol
InChI Key: YJLQOOOPGAXYEP-UHFFFAOYSA-N
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Description

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide is a complex organic compound that features an oxazole ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The oxazole ring and the phenyl and pyridine groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide stands out due to its unique combination of an oxazole ring, a phenyl group, and a pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential bioactivity further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

3-(5-phenyl-1,3-oxazol-2-yl)-N-(2-pyridin-4-ylethyl)propanamide

InChI

InChI=1S/C19H19N3O2/c23-18(21-13-10-15-8-11-20-12-9-15)6-7-19-22-14-17(24-19)16-4-2-1-3-5-16/h1-5,8-9,11-12,14H,6-7,10,13H2,(H,21,23)

InChI Key

YJLQOOOPGAXYEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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